molecular formula C16H23N5O3 B5831595 2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine

2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine

Cat. No.: B5831595
M. Wt: 333.39 g/mol
InChI Key: YYTYFYCADXKXEL-UHFFFAOYSA-N
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Description

2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, offers potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the triazine ring or the aromatic substituents, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved could include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the methoxy group at the 6-position.

    2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-chloro-1,3,5-triazine-2,4-diamine: Contains a chloro group instead of a methoxy group at the 6-position.

Uniqueness

The presence of the methoxy group at the 6-position in 2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine may confer unique chemical properties, such as increased solubility or altered reactivity, compared to similar compounds.

Properties

IUPAC Name

2-N-tert-butyl-4-N-(2,4-dimethoxyphenyl)-6-methoxy-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-16(2,3)21-14-18-13(19-15(20-14)24-6)17-11-8-7-10(22-4)9-12(11)23-5/h7-9H,1-6H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTYFYCADXKXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)NC2=C(C=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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